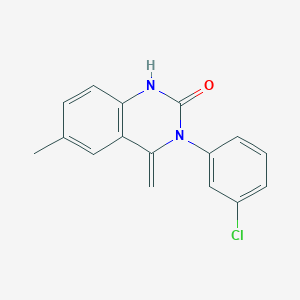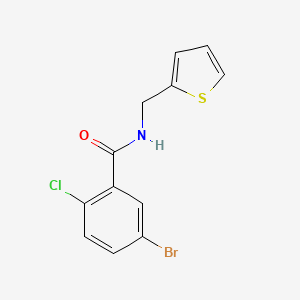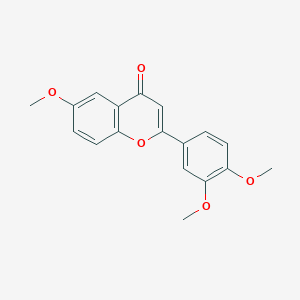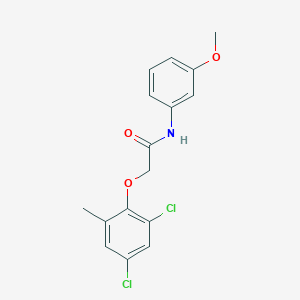
3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone, also known as CC27, is a quinazolinone derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biological activities, including anticancer, antifungal, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to induce the expression of p53, a tumor suppressor protein that plays a critical role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer, antifungal, and antiviral properties, this compound has also been found to exhibit anti-inflammatory and antioxidant activities. It has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is its broad-spectrum activity against a range of diseases. This makes it a promising candidate for the development of new therapeutics. However, one of the limitations of this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its clinical use.
Direcciones Futuras
There are several future directions for the study of 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone. One area of research is the development of new derivatives of this compound with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its therapeutic potential. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone involves the condensation of 3-chloroaniline with ethyl acetoacetate, followed by the reaction with formaldehyde and methylamine. The resulting product is then cyclized to form this compound. This method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to inhibit tumor growth in animal models.
In addition to its anticancer properties, this compound has also been found to exhibit antifungal and antiviral activities. It has been shown to inhibit the growth of several fungal strains, including Candida albicans and Aspergillus fumigatus. This compound has also been found to inhibit the replication of the hepatitis B virus and the herpes simplex virus.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-6-methyl-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-6-7-15-14(8-10)11(2)19(16(20)18-15)13-5-3-4-12(17)9-13/h3-9H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUUYLCLNODIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-dimethyl-2-(4-morpholinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5722569.png)


![3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B5722609.png)


![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5722625.png)



![2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5722638.png)
![N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5722655.png)
![N'-[2-(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5722657.png)
